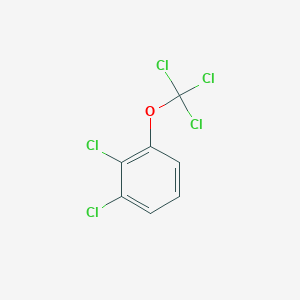
Pentachloroanisole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloroanisole-d3 is a deuterated form of pentachloroanisole, a chlorinated aromatic compound. It is often used as a reference standard in environmental analysis and testing due to its stable isotope labeling. The compound is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachloroanisole-d3 can be synthesized through the chlorination of anisole-d3. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentachloroanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenol.
Reduction: Reduction reactions can lead to the formation of less chlorinated anisoles.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenol
Reduction: Tetrachloroanisole, trichloroanisole
Substitution: Various substituted anisoles depending on the nucleophile used
Scientific Research Applications
Pentachloroanisole-d3 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of chlorinated anisoles in environmental samples.
Chemistry: Used in studies involving the synthesis and reactivity of chlorinated aromatic compounds.
Biology: Investigated for its potential effects on biological systems and its role as a contaminant.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of analytical methods for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of pentachloroanisole-d3 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound used as a biocide and wood preservative.
Tetrachloroanisole: A less chlorinated analog of pentachloroanisole.
Trichloroanisole: Another analog with fewer chlorine atoms.
Uniqueness
Pentachloroanisole-d3 is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical purposes. Its high degree of chlorination also distinguishes it from other chlorinated anisoles, providing unique reactivity and properties.
Properties
Molecular Formula |
C7H3Cl5O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,2-dichloro-3-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
InChI Key |
JCSOVYOOGCAVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)

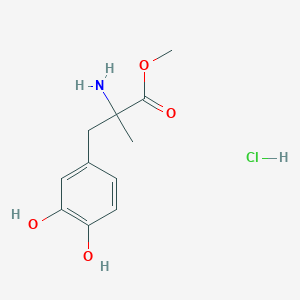

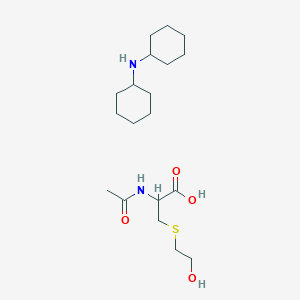
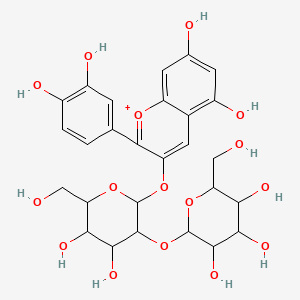
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)


![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
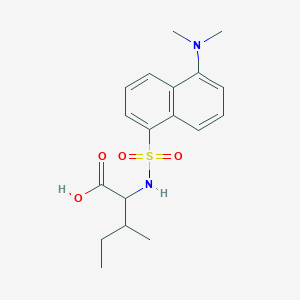
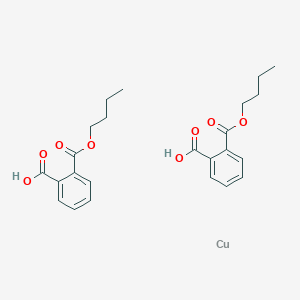
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)
